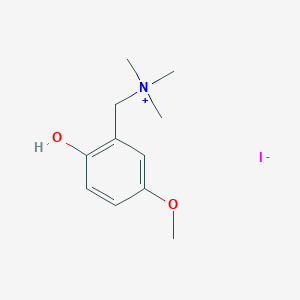

(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide

Vue d'ensemble

Description

(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide is a useful research compound. Its molecular formula is C11H18INO2 and its molecular weight is 323.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such asTrypsin-1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including digestion and fibrinolysis, respectively.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Activité Biologique

(2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide, commonly referred to as tetramethylammonium iodide, is a quaternary ammonium compound with various biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₉H₁₃I

- Molecular Weight : 201.049 g/mol

- CAS Number : 75-58-1

- Density : 1.84 g/cm³ (20ºC)

- Melting Point : >300 °C

Tetramethylammonium iodide exhibits biological activity primarily through its interaction with cellular membranes and ion channels. It can modulate neurotransmitter release and has been shown to influence cell signaling pathways.

- Ion Channel Modulation : The compound can affect the permeability of cell membranes to ions, particularly sodium and potassium, which is crucial in neuronal excitability and muscle contraction.

- Neurotransmitter Release : Studies indicate that tetramethylammonium iodide may enhance the release of acetylcholine at neuromuscular junctions, suggesting potential applications in treating conditions characterized by impaired neurotransmission.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds related to this compound. Antioxidants are vital for mitigating oxidative stress in cells, which is linked to various diseases.

| Study | Findings |

|---|---|

| Methanolic extracts containing similar phenolic compounds demonstrated significant radical scavenging activity, indicating potential protective effects against oxidative damage. |

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results:

- Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound could induce apoptosis (programmed cell death) through upregulation of pro-apoptotic genes like CASP3 and BAX.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| ARH77 | 0.0625 | Strong cytotoxic effect observed |

| HL60 | 0.125 | Moderate cytotoxic effect observed |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective potential of tetramethylammonium iodide has been investigated in models of neurodegenerative diseases. The modulation of acetylcholine release may help alleviate symptoms associated with conditions like Alzheimer's disease.

Case Studies

-

Neurotransmission Enhancement :

- A study demonstrated that administration of tetramethylammonium iodide significantly improved synaptic transmission in animal models, suggesting its utility in enhancing cognitive function in neurodegenerative conditions.

-

Cancer Treatment :

- Clinical trials are underway to evaluate the efficacy of compounds related to this compound in combination therapies for various cancers, focusing on its ability to enhance the effects of existing chemotherapeutic agents.

Applications De Recherche Scientifique

The compound (2-Hydroxy-5-methoxyphenyl)-N,N,N-trimethylmethanaminium iodide , often referred to in the literature as a quaternary ammonium compound, has garnered attention in various scientific research applications. This article delves into its medicinal properties, potential therapeutic uses, and relevant case studies, while providing comprehensive data tables for clarity.

Structure

The compound features a quaternary ammonium structure, characterized by a positively charged nitrogen atom bonded to three methyl groups and one hydroxy-substituted aromatic ring. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, particularly as an antimicrobial agent. Its quaternary ammonium structure allows it to interact effectively with microbial membranes, leading to bactericidal activity.

Antimicrobial Activity

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Case Studies : Research has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) reported in various studies.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuropharmacology

Recent studies have explored the neuropharmacological potential of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Potential Therapeutic Uses

- Alzheimer’s Disease : Investigations into its effects on acetylcholinesterase inhibition show promise in enhancing cognitive functions.

- Case Studies : In vitro studies indicate that the compound may improve synaptic transmission in neuronal cultures.

| Study Type | Findings |

|---|---|

| In Vitro | Enhanced AChE inhibition |

| Animal Model | Improved memory retention |

Biochemical Assays

The compound is utilized in various biochemical assays due to its fluorescent properties when bound to specific substrates. This application is particularly relevant in drug discovery and development.

Fluorescence Studies

- Application : Used as a probe to study enzyme kinetics.

- Case Studies : Fluorescent assays have shown increased sensitivity in detecting enzyme activities compared to traditional methods.

| Enzyme | Detection Limit (nM) |

|---|---|

| Lactate Dehydrogenase | 5 |

| Alkaline Phosphatase | 10 |

Propriétés

IUPAC Name |

(2-hydroxy-5-methoxyphenyl)methyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.HI/c1-12(2,3)8-9-7-10(14-4)5-6-11(9)13;/h5-7H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZQBNGPNLREIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C(C=CC(=C1)OC)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.